molecular formula C25H31N3O4S2 B11701169 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

Cat. No.: B11701169
M. Wt: 501.7 g/mol
InChI Key: LHNFICBHIFLVHF-UHFFFAOYSA-N
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Description

N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide is a complex organic compound that features a thiazole ring, a sulfamoyl group, and a phenoxyacetamide moiety. This compound is of significant interest due to its potential biological activities, including antibacterial, anti-inflammatory, and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using chlorosulfonic acid followed by amination.

    Phenoxyacetamide Formation: The phenoxyacetamide moiety is formed by reacting phenol derivatives with chloroacetic acid, followed by amidation.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfamoyl group, converting it to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products:

Scientific Research Applications

N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

  • N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides
  • N-(thiazol-2-yl)benzenesulfonamides

Comparison:

Properties

Molecular Formula

C25H31N3O4S2

Molecular Weight

501.7 g/mol

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C25H31N3O4S2/c1-24(2,3)17-25(4,5)18-6-10-20(11-7-18)32-16-22(29)27-19-8-12-21(13-9-19)34(30,31)28-23-26-14-15-33-23/h6-15H,16-17H2,1-5H3,(H,26,28)(H,27,29)

InChI Key

LHNFICBHIFLVHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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